BenchChemオンラインストアへようこそ!

Dipropyldopamine Hydrobromide

Receptor Pharmacology Dopamine Receptors Binding Assay

Dipropyldopamine Hydrobromide (DPDA) is a synthetic catecholamine derivative and dopamine receptor agonist that has been extensively characterized for its preferential affinity and functional activity at D2-like dopamine receptors, distinguishing it from the endogenous ligand dopamine (DA). This compound is a standard pharmacological tool in both central nervous system (CNS) and peripheral vascular research, utilized to probe presynaptic dopamine receptor function, inhibit neurotransmitter release, and study cardiovascular regulation.

Molecular Formula C14H24BrNO2
Molecular Weight 318.25 g/mol
CAS No. 65273-66-7
Cat. No. B1679373
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropyldopamine Hydrobromide
CAS65273-66-7
SynonymsDPDA
N,N-di-n-propyldopamine
N,N-di-n-propyldopamine hydrobromide
N,N-di-n-propyldopamine hydrochloride
N,N-di-n-propyldopamine hydroiodide
Molecular FormulaC14H24BrNO2
Molecular Weight318.25 g/mol
Structural Identifiers
SMILESCCCN(CCC)CCC1=CC(=C(C=C1)O)O.Br
InChIInChI=1S/C14H23NO2.BrH/c1-3-8-15(9-4-2)10-7-12-5-6-13(16)14(17)11-12;/h5-6,11,16-17H,3-4,7-10H2,1-2H3;1H
InChIKeyQAXMCYJNFHCJFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Dipropyldopamine Hydrobromide (CAS 65273-66-7) Procurement Guide: D2 Dopamine Agonist for Research Applications


Dipropyldopamine Hydrobromide (DPDA) is a synthetic catecholamine derivative and dopamine receptor agonist that has been extensively characterized for its preferential affinity and functional activity at D2-like dopamine receptors, distinguishing it from the endogenous ligand dopamine (DA) [1]. This compound is a standard pharmacological tool in both central nervous system (CNS) and peripheral vascular research, utilized to probe presynaptic dopamine receptor function, inhibit neurotransmitter release, and study cardiovascular regulation [2][3].

Dipropyldopamine Hydrobromide: Why Substitution with Dopamine or Other Analogs Compromises Experimental Validity


Substituting DPDA with dopamine or other in-class agonists is not scientifically valid due to quantifiable differences in receptor selectivity, functional efficacy, and metabolic stability. DPDA demonstrates a unique pharmacological fingerprint, including a distinct D2:D1 affinity ratio, a lack of β-adrenergic activity, and a non-bioactivated metabolic profile that sets it apart from dopamine and other analogs [1][2]. These differences, detailed below, have critical implications for experimental design, data interpretation, and the reproducibility of results in both in vitro and in vivo models [3].

Dipropyldopamine Hydrobromide: Key Quantitative Differentiation Data for Procurement and Assay Design


Receptor Binding Selectivity: Preferential D2 Receptor Affinity vs. Dopamine

Dipropyldopamine (DPDA) demonstrates a distinct selectivity profile for D2 over D1 receptors, a key differentiator from the endogenous ligand dopamine (DA). While DPDA shows high affinity for the D2 receptor (Ki = 22 nM), it exhibits significantly lower functional potency at D1 receptors (EC50 = 12,500 nM for stimulation of adenylate cyclase). This contrasts with dopamine, which acts as a balanced agonist at both receptor subtypes [1]. This preferential D2 affinity is a defining characteristic for experiments where selective D2 activation is required without concurrent D1 stimulation [2].

Receptor Pharmacology Dopamine Receptors Binding Assay

Peripheral Vasodilation: DPDA's Unique Renal vs. Femoral Vascular Bed Selectivity

In the peripheral vasculature, DPDA exhibits a pharmacodynamic profile distinct from dopamine. In the anesthetized dog, DPDA is approximately 15- to 30-fold less potent than dopamine as a renal vasodilator (ED50 for renal blood flow increase: DPDA 15-30x > DA). Crucially, in the femoral vascular bed (a model of skeletal muscle circulation) before alpha-adrenergic blockade, DPDA produces vasodilation, whereas dopamine typically causes dose-related vasoconstriction [1][2]. This qualitative difference in vascular response highlights DPDA's unique interaction with vascular dopamine receptors and its utility as a tool to dissect regional vascular control mechanisms.

Cardiovascular Pharmacology Vascular Biology Renal Physiology

In Vivo CNS Activity: Dopamine Metabolism and Locomotor Effects

Dipropyldopamine (DPDA) exerts quantifiable effects on central dopamine systems, which are distinct from other agonists. In reserpinized rats, a model of dopamine depletion, DPDA decreased dihydrophenylalanine (DOPA) levels with ED50 values of 25 µmol/kg in the limbic forebrain and 20 µmol/kg in the striatum [1][2]. This indicates its potency in reducing dopamine synthesis via presynaptic receptor activation. Furthermore, DPDA (0.5-16 mg/kg) reduces spontaneous locomotor activity in mice, an effect that is fully reversible by the D2 antagonist spiroperidol, confirming the D2-mediated nature of this behavioral response [3].

Neuropharmacology Behavioral Pharmacology Dopamine Metabolism

Selective Neuronal Inhibition: Differential Blockade by Dopamine Antagonists

DPDA's mechanism of action involves selective inhibition of sympathetic neurotransmission, a property that distinguishes it from agonists with mixed receptor profiles. In the pithed rat model, DPDA (30 and 100 μg/kg/min) dose-dependently inhibited the electrically stimulated increase in diastolic blood pressure, a measure of sympathetic vasoconstriction. This inhibitory effect was completely blocked by the D2 antagonists haloperidol and sulpiride (0.3 mg/kg each) but not by the α2-adrenoceptor antagonist yohimbine (1 mg/kg) [1][2]. This pharmacological isolation confirms that DPDA's effects are specifically mediated via prejunctional dopamine receptors, unlike other catecholamines that may also activate α2-adrenoceptors.

Neurotransmission Sympathetic Nervous System Receptor Pharmacology

Metabolic Stability: DPDA's Activity is Independent of Bioactivation

A key differentiator for DPDA is its pharmacological activity, which does not require metabolic bioactivation. In a study comparing dopamine agonists, the tachycardia-inhibitory effect of the prodrug DK-118 was significantly reduced by pretreatment with the metabolism inhibitor metyrapone. In contrast, the same effect produced by dipropyldopamine was completely unaffected by metyrapone [1][2]. This confirms that DPDA acts directly as the parent molecule, whereas the activity of some related agonists is dependent on their conversion to active metabolites. This provides a more consistent and predictable pharmacological response in vivo.

Drug Metabolism Pharmacokinetics In Vivo Pharmacology

Recommended Applications for Dipropyldopamine Hydrobromide in Biomedical Research and Assay Development


Characterization of Selective D2 Dopamine Receptor Pharmacology in CNS and Peripheral Tissues

Due to its preferential affinity for D2 receptors (Ki = 22 nM) and low functional activity at D1 receptors (EC50 = 12,500 nM), DPDA is an essential tool for differentiating D2-specific from D1-specific signaling pathways [1]. This is particularly valuable in radioligand binding assays (e.g., using [3H]spiperone) and functional assays (e.g., cAMP inhibition in NCB-20 cells or adenylate cyclase stimulation in striatal membranes) where a D2-preferring agonist is required as a reference compound or to define the D2 component of a mixed response [2].

Investigating Prejunctional Modulation of Sympathetic Neurotransmission

DPDA is a critical reagent for studies of peripheral neuronal control, specifically for probing the function of prejunctional D2 receptors on sympathetic nerve terminals. As demonstrated in pithed rat and isolated tissue models, DPDA potently inhibits norepinephrine release and sympathetic vasoconstriction. This effect is selectively blocked by D2 antagonists (e.g., sulpiride) but not by α2-adrenoceptor antagonists (e.g., yohimbine), allowing for the clean pharmacological isolation of dopaminergic mechanisms in cardiovascular and autonomic research [3].

In Vivo Studies of Dopamine-Mediated Behaviors and Neurochemistry

For behavioral pharmacologists and neuroscientists, DPDA serves as a standard reference agonist in vivo. Its well-documented effects on reducing locomotor activity in mice (reversible by spiroperidol) and decreasing DOPA accumulation in rat brain regions (ED50 of 20-25 µmol/kg) provide robust, reproducible benchmarks for evaluating novel compounds [4]. Its direct activity, independent of metabolic bioactivation, reduces experimental variability and simplifies data interpretation compared to prodrugs [5].

Quote Request

Request a Quote for Dipropyldopamine Hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.